3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone involves multiple steps, typically starting from simpler triterpenoid precursors. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly used to monitor the purity and structure of the compound .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with methods focusing on optimizing yield and purity. The process involves extraction from natural sources followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized triterpenoids, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has several scientific research applications:
Chemistry: Used as a standard for chromatographic analysis and as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a reference compound in quality control
Mechanism of Action
The mechanism of action of 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide: A closely related triterpenoid with similar structural features.
Ganolucidic acid A: Another triterpenoid with comparable biological activities.
Ganoderic acid B: Known for its medicinal properties and structural similarity.
Uniqueness
3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone is unique due to its specific functional groups and the presence of a lactone ring, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
5-methoxy-4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-24(2)20-8-7-19-18(25(20,3)12-11-21(24)28)10-14-26(4)17(9-13-27(19,26)5)16-15-22(29)31-23(16)30-6/h7,16-18,20,23H,8-15H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNPHQKEXAQLKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5OC)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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